2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE
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Overview
Description
2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE is a fluorinated organic compound with the molecular formula C10H13F3O. This compound is characterized by the presence of a trifluoromethyl group and a cyclohexyl ring with a methylene bridge. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE typically involves the reaction of 2-methylidenecyclohexanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over reaction parameters to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed
Major Products Formed
Scientific Research Applications
2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 2,2,2-Trifluoro-1-(m-tolyl)ethanone
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
Uniqueness
2,2,2-TRIFLUORO-1-(2-METHYLENECYCLOHEXYL)-ETHANONE is unique due to its cyclohexyl ring with a methylene bridge, which imparts distinct steric and electronic properties. This structural feature differentiates it from other trifluoromethyl ketones and contributes to its specific reactivity and applications .
Properties
CAS No. |
163882-74-4 |
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Molecular Formula |
C9H11F3O |
Molecular Weight |
192.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methylidenecyclohexyl)ethanone |
InChI |
InChI=1S/C9H11F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h7H,1-5H2 |
InChI Key |
YDBCNIWHFRBTRX-UHFFFAOYSA-N |
SMILES |
C=C1CCCCC1C(=O)C(F)(F)F |
Canonical SMILES |
C=C1CCCCC1C(=O)C(F)(F)F |
Synonyms |
Ethanone, 2,2,2-trifluoro-1-(2-methylenecyclohexyl)- (9CI) |
Origin of Product |
United States |
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